Bis(prop-2-enyl) hydrogen phosphite

Description

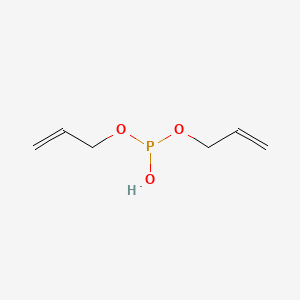

Structure

3D Structure

Properties

IUPAC Name |

bis(prop-2-enyl) hydrogen phosphite | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11O3P/c1-3-5-8-10(7)9-6-4-2/h3-4,7H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXLDKMFHLBAHLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOP(O)OCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325598 | |

| Record name | bis(prop-2-enyl) hydrogen phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23679-20-1 | |

| Record name | bis(prop-2-enyl) hydrogen phosphite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Bis Prop 2 Enyl Hydrogen Phosphite

Established Chemical Synthesis Routes

Traditional methods for synthesizing dialkyl H-phosphonates have been well-established, providing reliable pathways to these important chemical intermediates. These routes typically involve reactions starting from fundamental phosphorus compounds or the modification of existing phosphonate (B1237965) esters.

Preparation from Phosphorus Trichloride (B1173362) and Allylic Alcohols

A primary and widely used method for preparing dialkyl hydrogen phosphites is the reaction of phosphorus trichloride with the corresponding alcohol. nih.gov In the case of Bis(prop-2-enyl) hydrogen phosphite (B83602), this involves reacting phosphorus trichloride with allyl alcohol. The reaction is typically carried out in the presence of a tertiary amine, such as diethylaniline or pyridine, which acts as a hydrogen chloride scavenger. orgsyn.org The process is often conducted in an inert solvent like petroleum ether to facilitate the reaction and the subsequent removal of the amine hydrochloride salt by filtration. orgsyn.org

The general reaction proceeds by adding a solution of phosphorus trichloride to a solution containing the alcohol and the tertiary amine. orgsyn.org After the initial reaction, a period of heating under reflux may be applied to ensure completion. orgsyn.org The precipitated amine salt is then filtered off, and the desired product is isolated from the filtrate after removal of the solvent.

Table 1: Typical Reaction Parameters for Synthesis from PCl₃

| Parameter | Description | Reference |

| Phosphorus Source | Phosphorus trichloride (PCl₃) | orgsyn.org |

| Alcohol | Allyl Alcohol | rsc.org |

| Base | Diethylaniline or Pyridine | orgsyn.org |

| Solvent | Dry petroleum ether (b.p. 40–60°) | orgsyn.org |

| Process | Addition of PCl₃ solution to alcohol/amine mixture, followed by reflux and filtration. | orgsyn.org |

Transesterification and Alcoholysis Techniques for Dialkyl H-Phosphonates

An alternative and powerful route to new H-phosphonates is through the transesterification of a pre-existing dialkyl H-phosphonate. sciencemadness.org This alcoholysis reaction involves exchanging the alkyl groups of a phosphonate, such as dimethyl or diethyl H-phosphonate, with a different alcohol, in this case, allyl alcohol. nih.gov This method is particularly useful for creating mixed or hetero-substituted phosphonates and can be driven to completion by removing the lower-boiling alcohol that is displaced. sciencemadness.orgnih.gov

The transesterification can be performed without a catalyst by carefully controlling reaction conditions, or it can be catalyzed by an alkali metal alkoxide, such as sodium alkoxide derived from the reacting alcohol. nih.govgoogle.com The use of a catalyst can enable the reaction to proceed under milder conditions. google.com Microwave-assisted synthesis has also emerged as an effective method, allowing for rapid, additive-free alcoholysis with stoichiometric amounts of the alcohol, which is attractive for synthetic applications. mdpi.com

Table 2: Transesterification for Dialkyl H-Phosphonate Synthesis

| Starting Material | Reactant | Product | Conditions | Reference |

| Diethyl H-phosphonate | Allyl Alcohol | Bis(prop-2-enyl) hydrogen phosphite & Ethanol | Heat, removal of ethanol | sciencemadness.orgnih.gov |

| Bis(2,2,2-trifluoroethyl) phosphonate (BTFEP) | Allyl Alcohol | This compound & 2,2,2-Trifluoroethanol | Microwave irradiation (130 °C, 30 min) | mdpi.com |

| Diaryl phosphonate | Aliphatic Alcohol | Aryl alkyl phosphonate & Phenol | Reflux with sodium alkoxide catalyst | google.com |

Controlled Synthesis and Purification Strategies

Solvent Effects and Temperature Control in High-Yield Production

The selection of an appropriate solvent is crucial for maximizing the yield and purity of dialkyl hydrogen phosphites when synthesized from phosphorus trichloride. google.com An ideal solvent should effectively dissolve the reactants (phosphorus trichloride and the alcohol) at the operating temperature while ensuring that the product, the dialkyl hydrogen phosphite, is largely insoluble. google.com This insolubility allows for the product to separate from the reaction mixture, facilitating its continuous removal and protecting it from the corrosive hydrogen chloride byproduct. google.com

Temperature control is equally important. The reaction is typically maintained between 5 °C and 50 °C, with a preferred range of 5 °C to 15 °C, managed by external cooling. google.com After separation, the crude product is often subjected to vacuum distillation for purification. google.com Alternatively, residual acids can be neutralized with ammonia (B1221849) before filtration. google.com The solvent's boiling point is a key consideration; it should be significantly different from that of the alkyl halide byproducts and the desired phosphonate product to simplify purification. google.com

Table 3: Influence of Solvent and Temperature on Dialkyl H-Phosphite Synthesis

| Solvent Type | Boiling Point Range | Temperature Range | Key Outcome | Reference |

| Petroleum Solvents (e.g., Tetradecane) | 230-260 °C | 5 °C to 15 °C | Preferred for diethyl hydrogen phosphite; allows for separation. | google.com |

| Paraffin Oil | 317-360 °C | ~30 °C | Satisfactory for dipropyl hydrogen phosphite. | google.com |

| Hexyl Ether | N/A | N/A | Used as a solvent for dimethyl hydrogen phosphite synthesis. | google.com |

| Fluorocarbons | Variable | 5 °C to 50 °C | Usable if boiling points are appropriate for separation. | google.com |

Continuous Processes for Dialkyl Hydrogen Phosphite Synthesis

Continuous flow synthesis offers significant advantages over traditional batch methods for producing dialkyl hydrogen phosphites. purdue.edu These benefits include enhanced heat and mass transfer, which leads to improved safety, better scalability, and often higher efficiency. purdue.edu In a continuous process for the reaction of PCl₃ and an alcohol, the reactants can be continuously fed into a reactor where the product separates from the solvent layer and is continuously removed. google.com

Microwave-assisted continuous flow methods have been specifically developed for the catalyst-free alcoholysis of dialkyl H-phosphonates. mdpi.com By precisely controlling parameters such as residence time and temperature, the synthesis can be fine-tuned to favor either mixed phosphonates or fully transesterified products. nih.govmdpi.com This approach not only shortens reaction times compared to batch processes but can also achieve higher productivity. mdpi.com

Table 4: Comparison of Batch vs. Continuous Flow Synthesis for Dialkyl H-Phosphonates

| Feature | Batch Process | Continuous Flow Process | Reference |

| Operation | Reactants are charged at the start; product is removed at the end. | Reactants are continuously fed; product is continuously removed. | google.compurdue.edu |

| Heat & Mass Transfer | Limited by vessel size. | Significantly enhanced due to high surface-area-to-volume ratio. | purdue.edu |

| Scalability | Can be difficult and may introduce safety risks. | More easily and safely scalable. | purdue.edu |

| Reaction Time | Generally longer. | Often shorter, leading to higher productivity. | mdpi.com |

| Control | Less precise control over reaction parameters. | Precise control of temperature, pressure, and residence time. | nih.govmdpi.com |

Mechanistic Insights into Reactions Involving Bis Prop 2 Enyl Hydrogen Phosphite

Carbon-Phosphorus Bond Forming Reactions

The formation of a direct bond between carbon and phosphorus is a cornerstone of organophosphorus chemistry, enabling the synthesis of compounds with wide-ranging applications. Bis(prop-2-enyl) hydrogen phosphite (B83602) is a key precursor for creating such bonds through several distinct mechanistic pathways.

The Pudovik reaction classically refers to the addition of an H-phosphonate across a polarized double bond, most commonly a carbonyl group (C=O) or an imine group (C=N). When applied to aldehydes, the reaction yields α-hydroxyphosphonates. The mechanism is typically initiated by a base, which deprotonates the phosphonate (B1237965) to form a highly nucleophilic phosphite anion. This anion then executes a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. A subsequent proton transfer neutralizes the resulting alkoxide intermediate to afford the final α-hydroxyphosphonate product. rsc.orgnih.gov While strong bases like alkali alcoholates are effective, greener and milder catalysts have been developed. nih.gov

The general base-catalyzed mechanism for the addition to aldehydes is as follows:

Deprotonation: The base removes the acidic proton from bis(prop-2-enyl) hydrogen phosphite, creating the corresponding diallyl phosphite anion.

Nucleophilic Attack: The phosphite anion attacks the carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated, often by the conjugate acid of the catalyst, to yield the α-hydroxyphosphonate. rsc.org

Beyond carbonyls, the principle of the Pudovik reaction extends to conjugate addition to electron-deficient unsaturated systems, a process known as the phospha-Michael reaction. masterorganicchemistry.comyoutube.com This reaction facilitates the addition of the P-H bond across a C=C double bond that is activated by an electron-withdrawing group (EWG), such as an ester, nitrile, or carbonyl group. The mechanism is analogous to the carbonyl addition, involving a base-catalyzed formation of the phosphite anion, which then acts as a Michael donor, attacking the β-carbon of the activated alkene. masterorganicchemistry.comnih.gov

The regioselectivity of the addition to α,β-unsaturated carbonyls can be influenced by the catalyst. For instance, the use of certain lanthanide catalysts can favor the 1,4-addition (phospha-Michael adduct) over the 1,2-addition (Pudovik adduct). masterorganicchemistry.com

| Reaction Type | Substrate Type | Catalyst/Conditions | Key Mechanistic Feature | Reference |

|---|---|---|---|---|

| Pudovik Reaction | Aldehydes, Ketones | Bases (e.g., Triethylamine, Potassium Phosphate (B84403), DBU) | Base-catalyzed nucleophilic addition to the C=O group. | nih.govmasterorganicchemistry.com |

| Pudovik Reaction | Aldehydes | Lewis Acids (e.g., I₂, HClO₄-SiO₂) | Acid-catalyzed activation of the carbonyl group. | nih.govyoutube.com |

| Phospha-Michael | Activated Alkenes (e.g., Acrylates, Acrylonitrile) | Strong Bases (e.g., DBU, CaO, KOH/Al₂O₃) | Base-catalyzed conjugate (1,4-) addition to the C=C bond. | masterorganicchemistry.com |

| Phospha-Michael | Enones | Lanthanide Complexes | Catalyst influences regioselectivity between 1,2- and 1,4-addition. | masterorganicchemistry.com |

The Kabachnik-Fields reaction is a powerful one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde or ketone), and an H-phosphonate like this compound to synthesize α-aminophosphonates. youtube.comrsc.org Mechanistic studies have shown that the reaction can proceed via two primary, competing pathways, largely dependent on the nature of the reactants, particularly the basicity of the amine. nih.govorganic-chemistry.org

Imine Pathway: This route involves the initial reaction between the amine and the carbonyl compound to form an imine (or Schiff base) intermediate. The H-phosphonate then adds across the C=N double bond of the imine in a hydrophosphonylation step. This specific addition to the imine is also known as the aza-Pudovik reaction. rsc.org Monitoring of some reactions by IR spectroscopy has confirmed the involvement of the imine intermediate. rsc.orgorganic-chemistry.org

α-Hydroxyphosphonate Pathway: In this alternative mechanism, the H-phosphonate first adds to the carbonyl compound via a Pudovik reaction to form an α-hydroxyphosphonate intermediate. This intermediate then undergoes a nucleophilic substitution of the hydroxyl group by the amine to yield the final α-aminophosphonate. organic-chemistry.org

Generally, the imine pathway is considered the more prevalent mechanism. rsc.orgorganic-chemistry.org The reaction can be performed without a catalyst, especially under microwave conditions, although various Lewis acid or base catalysts can also be employed. rsc.org

| Pathway | Step 1 | Step 2 | Key Intermediate | Reference |

|---|---|---|---|---|

| Imine Pathway (Aza-Pudovik) | Amine + Carbonyl → Imine | Imine + H-Phosphonate → α-Aminophosphonate | Imine (Schiff Base) | rsc.orgorganic-chemistry.org |

| α-Hydroxyphosphonate Pathway | Carbonyl + H-Phosphonate → α-Hydroxyphosphonate | α-Hydroxyphosphonate + Amine → α-Aminophosphonate | α-Hydroxyphosphonate | organic-chemistry.org |

Beyond ionic pathways, this compound can participate in radical reactions to form C-P bonds. The key step is the generation of a phosphonyl radical (P-centered radical) via homolytic cleavage of the P-H bond. This radical can then add to an alkene C=C double bond in a hydrophosphorylation reaction.

Phosphonyl radicals can be generated from H-phosphonates using several methods:

Photochemical Initiation: UV irradiation can provide the energy needed to cleave the P-H bond, often without the need for a catalyst or initiator. This method has been shown to be effective for the hydrophosphination of various alkenes.

Thermal Initiation: In the presence of a radical initiator like azobisisobutyronitrile (AIBN) or diacyl peroxides, heating can induce the formation of P-centered radicals.

Once formed, the phosphonyl radical adds to the alkene. This addition typically proceeds with anti-Markovnikov selectivity, meaning the phosphorus atom attaches to the less substituted carbon of the double bond. The resulting carbon-centered radical then abstracts a hydrogen atom from another molecule of the H-phosphonate to yield the hydrophosphorylation product and propagate the radical chain. This approach is highly atom-economical and provides access to phosphonates that are complementary to those formed via ionic Michael additions.

Hydrolysis and Derivatization Pathways for Phosphonic Acid Formation

The formation of phosphonic acids from dialkyl phosphonates, such as this compound, is a critical transformation in organophosphorus chemistry. These pathways primarily involve hydrolysis and dealkylation reactions, each with distinct mechanistic features. Understanding these mechanisms is essential for the controlled synthesis of phosphonic acid derivatives, which have a wide range of applications due to their structural similarity to phosphates and their unique coordination properties. nih.gov

The hydrolysis of dialkyl phosphonates to their corresponding phosphonic acids is a fundamental reaction that can be effectively achieved under acidic conditions. nih.gov The most common method involves heating the dialkyl phosphonate with a concentrated aqueous solution of a strong acid, such as hydrochloric acid (HCl). nih.govnih.gov

The reaction proceeds in a stepwise manner, with the sequential removal of the two alkyl groups. mdpi.com For a generic dialkyl phosphonate, the process can be visualized as two consecutive hydrolysis steps. In the context of this compound, the prop-2-enyl groups are cleaved to yield phosphonic acid.

The mechanism for the acid-catalyzed hydrolysis of dialkyl phosphonates generally involves the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. nih.gov This is followed by a nucleophilic attack by a water molecule on the phosphorus center. nih.gov Subsequent elimination of an alcohol molecule (propan-2-ol in this case) leads to the formation of a monoalkyl phosphonate intermediate. This intermediate then undergoes a second hydrolysis step, following a similar mechanistic pathway, to yield the final phosphonic acid. mdpi.com

(RO)₂P(O)H + 2 H₂O → (HO)₂P(O)H + 2 ROH Where R = prop-2-enyl

Table 1: Reaction Parameters for Acid-Catalyzed Hydrolysis of Representative Dialkyl Phosphonates

| Dialkyl Phosphonate | Acid Catalyst | Reaction Time (hours) | Yield (%) | Reference |

| Diethyl benzylphosphonate | Conc. HCl | 20 | Not specified | mdpi.com |

| Dimethyl α-hydroxybenzylphosphonate | Conc. HCl | 2.5-9.5 | Not specified | mdpi.com |

| Diethyl α-hydroxybenzylphosphonate | Conc. HCl | 2.5-9.5 | Not specified | mdpi.com |

| Dialkyl arylphosphonates | Conc. HCl | 1-12 | Not specified | nih.govnih.gov |

Hydrogenolysis-Mediated Dealkylation for Phosphonic Acid Derivatization

An alternative and often milder method for the dealkylation of certain dialkyl phosphonates is catalytic hydrogenolysis. This technique is particularly effective for phosphonates bearing benzyl (B1604629) or allyl groups, which are susceptible to cleavage under these conditions. For this compound, the allyl groups can be removed via hydrogenolysis to generate the desired phosphonic acid.

The reaction is typically carried out in the presence of a palladium catalyst, often supported on carbon (Pd/C), under a hydrogen atmosphere. The mechanism involves the oxidative addition of the palladium catalyst to the C-O bond of the allyl group, followed by hydrogenolysis of the resulting palladium-alkoxy species. This process releases the phosphonic acid and propane.

This method is advantageous as it often proceeds under neutral conditions and at room temperature, making it compatible with sensitive functional groups that might not withstand harsh acidic hydrolysis. nih.gov The choice of catalyst and reaction conditions can be optimized to ensure efficient and selective dealkylation.

Table 2: Catalytic Systems for Dealkylation of Phosphonates

| Phosphonate Type | Catalytic System | Key Features | Reference |

| Dibenzyl phosphonates | Pd/C, H₂ | Readily cleaved to yield phosphonic acids. | nih.gov |

| Allyl-containing phosphonates | Pd catalysts, H₂ source | Provides a mild deprotection strategy. | nih.gov |

Catalytic Applications of Bis Prop 2 Enyl Hydrogen Phosphite and Its Derivatives As Ligands

Chiral Ligand Design and Asymmetric Catalysis

The design of chiral ligands is central to the field of asymmetric catalysis, aiming to create a chiral environment around a metal center to control the stereochemical outcome of a reaction. Chiral phosphites and their derivatives have emerged as a powerful class of ligands due to their modularity and strong performance in achieving high enantioselectivity. alfachemic.com The ease of synthesis and the ability to fine-tune the ligand structure by modifying the diol backbone or the substituents on the phosphorus atom have facilitated the development of extensive ligand libraries for various asymmetric reactions. alfachemic.comacs.org

Asymmetric hydroformylation (AHF) is a key industrial process for the synthesis of chiral aldehydes, which are valuable intermediates for pharmaceuticals and fine chemicals. nih.gov Rhodium complexes modified with chiral phosphorus ligands are the most effective catalysts for this transformation. mdpi.com Phosphite-containing ligands, including phosphine-phosphites and bis-phosphites, have been shown to be particularly effective, offering high catalytic activity and regioselectivity under moderate pressures and temperatures. google.commdpi.comacs.org

The performance of these ligands is highly dependent on their structure. For instance, a series of isostructural phosphine-phosphite ligands were synthesized and tested in the AHF of vinyl acetate (B1210297) and styrene (B11656) derivatives. acs.orgacs.org The highest enantioselectivity (78% ee) was achieved in the hydroformylation of vinyl acetate using a phenylphosphino-based ligand. acs.orgacs.org A study of styrene derivatives with a phenylphosphole-based ligand revealed a direct correlation between the enantioselectivity and the electronic properties of the substrate, as described by the Hammett constant. acs.org Specifically, enantioselectivity increased with more electron-withdrawing substituents on the styrene ring. acs.org

High-pressure NMR and IR spectroscopy have been used to study the catalytic intermediates, revealing that the active rhodium-hydride complexes are often highly fluxional in solution. acs.orgacs.org Research on phospholene-phosphite ligands in the hydroformylation of propene has shown that these systems can achieve high selectivity for the branched aldehyde product, iso-butanal, a compound of increasing industrial importance. nih.gov However, in-situ spectroscopic monitoring revealed that under catalytic conditions, the C=C bond within the phospholene ligand itself could be slowly hydrogenated. nih.gov

Table 1: Rhodium-Catalyzed Asymmetric Hydroformylation with Phosphine-Phosphite Ligands

| Substrate | Ligand Type | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Vinyl Acetate | Phenylphosphino-phosphite | 78% | acs.orgacs.org |

| Styrene | Phenylphosphole-phosphite | 23% | acs.org |

| 4-Me-styrene | Phenylphosphole-phosphite | 15% | acs.org |

| 4-Cl-styrene | Phenylphosphole-phosphite | 51% | acs.org |

| Propene | Phospholene-phosphite | High branched selectivity | nih.gov |

Enantioselective hydrogenation is a fundamental method for producing chiral molecules. While chiral diphosphines have historically dominated this field, ligands based on phosphites have demonstrated significant potential. acs.org Bidentate phosphine-phosphite ligands, in particular, have proven to be highly effective in the asymmetric hydrogenation of various unsaturated substrates when complexed with rhodium or iridium. acs.orgnih.gov

A notable success was achieved with a series of phosphine-phosphite ligands derived from D-(+)-xylose. acs.orgnih.gov These ligands, when used in rhodium-catalyzed hydrogenation of α,β-unsaturated carboxylic acid derivatives, yielded excellent enantioselectivities, often exceeding 99% ee under mild conditions (1 bar H₂ at 20 °C). acs.orgnih.gov The study found that the steric bulk of substituents on the biphenyl (B1667301) group of the phosphite (B83602) moiety had a profound positive effect on enantioselectivity. acs.orgnih.gov The configuration of the final product was primarily controlled by the chirality of the phosphite part of the ligand. acs.orgnih.gov

Iridium catalysts based on chiral phosphine-phosphites have also been investigated for the hydrogenation of challenging substrates like 2-methylquinoline. nih.gov The reaction was found to be very sensitive to the ligand's structure, with optimization leading to enantioselectivities up to 73% ee. nih.gov Interestingly, contrary to other systems, the addition of iodine as an additive had a detrimental effect on the catalysis. nih.gov In another study, iridium catalysts with phosphite-oxazoline (PHOX) ligands were successfully applied to the hydrogenation of cyclic β-enamides, producing chiral 2-aminotetralines and 3-aminochromanes with up to 99% ee, outperforming previously reported rhodium and ruthenium systems. acs.org

Table 2: Enantioselective Hydrogenation with Phosphite-Based Ligands

| Catalyst Metal | Ligand Type | Substrate Type | Max. Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Rhodium | Carbohydrate-derived phosphine-phosphite | α,β-unsaturated carboxylic acid derivatives | >99% | acs.orgnih.gov |

| Iridium | Chiral phosphine-phosphite | 2-Methylquinoline | 73% | nih.gov |

| Iridium | Phosphite-Oxazoline (PHOX) | Cyclic β-enamides | 99% | acs.org |

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful carbon-carbon bond-forming reaction. The stereochemical outcome is dictated by the chiral ligand, which influences the external attack of the nucleophile on the π-allylpalladium intermediate. nih.gov Chiral phosphine-phosphite ligands have been synthesized and successfully applied in this reaction. acs.orgnih.gov

In the reaction of rac-1,3-diphenyl-2-propenyl acetate with dimethyl malonate, a series of novel phosphine-phosphite ligands provided up to 83% ee under mild conditions. acs.orgnih.gov Systematic variation of the ligand structure showed that the product's configuration is controlled by the atropisomerism of the biphenyl group on the phosphite moiety. nih.gov X-ray crystallographic analysis of an allylpalladium complex revealed a longer palladium-carbon bond trans to the more basic phosphine (B1218219) moiety, indicating that the nucleophile preferentially attacks at this position. acs.orgnih.gov This suggests that the phosphine part of the ligand primarily influences the position of attack, while the chiral phosphite part determines the facial selectivity. acs.org Further studies have explored the role of the tether length connecting the phosphine and phosphite groups and the use of greener solvents like ethylene (B1197577) and propylene (B89431) carbonates. researchgate.net

Olefin Metathesis Catalysis

Olefin metathesis has become an indispensable tool in organic synthesis, with ruthenium-based catalysts being particularly prominent due to their high functional group tolerance and stability. nih.gov The activity and stability of these catalysts are critically dependent on the ligands coordinated to the ruthenium center. While N-heterocyclic carbenes (NHCs) and phosphines are the most common ligands, phosphites have also been explored to modulate catalyst properties. nih.govmdpi.com

Ring-closing metathesis (RCM) is a powerful reaction for the synthesis of cyclic compounds, driven entropically by the formation of a volatile olefin byproduct. uwindsor.ca The design of ruthenium catalysts for RCM often involves balancing activity and stability. The lability of a ligand trans to the NHC can significantly impact catalytic activity. uwindsor.ca

While much of the focus has been on phosphine ligands, phosphite ligands have also been incorporated into ruthenium metathesis catalysts. researchgate.net Phosphites are strong π-acceptors and can influence the electronic properties of the metal center. alfachemic.com Certain commercially available ruthenium phosphite complexes, which are typically latent and require high temperatures to become active, can be photoactivated with UVA light at room temperature. researchgate.net This allows for temporal control over the metathesis reaction, enabling RCM, cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP) to be carried out under mild conditions with excellent yields. researchgate.net The development of on-DNA RCM and CM reactions promoted by fast-initiating Grubbs-type ruthenium reagents has also been described, expanding the reach of this chemistry into the realm of DNA-encoded libraries. nih.gov

Broader Ligand Applications in Transition Metal Catalysis

Beyond the specific applications detailed above, phosphite-based ligands, as derivatives of the bis(prop-2-enyl) hydrogen phosphite family, have found use in a broader range of transition metal-catalyzed reactions. Their tunable nature makes them valuable for catalyst screening and optimization. alfachemic.com

For example, chiral phosphite ligands have been used with copper catalysts in asymmetric 1,4-addition reactions (conjugate additions) to α,β-unsaturated compounds, achieving high activity and enantioselectivity. alfachemic.com This method is crucial for constructing chiral centers. Furthermore, some bis-phosphite ligands can form robust complexes with palladium, which are effective catalysts for Buchwald-Hartwig amination, a type of cross-coupling reaction that forms carbon-nitrogen bonds. alfachemic.com The chelation of the bis-phosphite ligand to the metal center often results in catalysts with good activity and enhanced stability, making them suitable for various carbonylation processes, including hydroformylation. google.com

Electronic Properties and Steric Effects in Catalyst Design

There is no available research data on the specific electronic properties (e.g., σ-donor and π-acceptor characteristics) or the steric effects (e.g., Tolman cone angle) of this compound when coordinated to a metal center. General principles suggest that as a phosphite ligand, it would likely exhibit π-accepting properties due to the phosphorus-oxygen bonds, but specific data to support a detailed analysis is absent from the scientific literature. Similarly, while the prop-2-enyl (allyl) groups would define its steric bulk, no quantitative data or qualitative comparisons to other ligands in a catalytic context are available.

Ligand Stabilization and Enhancement of Catalytic Activity

No studies were found that investigate the role of this compound in stabilizing metal catalysts or enhancing their activity in any specific chemical transformation. Research in this area typically involves detailed kinetic studies, catalyst characterization (e.g., via NMR or X-ray crystallography), and evaluation of catalytic performance (e.g., turnover numbers, turnover frequencies, and selectivity), none of which have been published for this particular compound.

Table of Compounds Mentioned

Advanced Spectroscopic and Analytical Characterization Techniques for Research on Bis Prop 2 Enyl Hydrogen Phosphite

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the characterization of bis(prop-2-enyl) hydrogen phosphite (B83602), providing deep insights into its structural features and chemical environment. acs.org

The structural identity of bis(prop-2-enyl) hydrogen phosphite is unequivocally confirmed through a combination of proton (¹H) and phosphorus-31 (³¹P) NMR spectroscopy. These techniques are also fundamental in studying the tautomeric equilibrium inherent to dialkyl hydrogen phosphites. This class of compounds exists in equilibrium between two forms: a tetracoordinate phosphonate (B1237965) form, characterized by a phosphorus-oxygen double bond (P=O) and a direct phosphorus-hydrogen (P-H) bond, and a tricoordinate phosphite form with a phosphorus-hydroxyl (P-OH) group.

For this compound, the equilibrium overwhelmingly favors the phosphonate tautomer. This is conclusively demonstrated by ³¹P NMR, which shows a characteristic doublet signal due to the large one-bond coupling constant between the phosphorus nucleus and the directly attached proton (¹JP-H). This coupling is a definitive marker for the P-H bond. In contrast, the phosphite tautomer would exhibit a singlet in a proton-decoupled ³¹P NMR spectrum.

¹H NMR: The proton spectrum provides a detailed map of the hydrogen atoms in the molecule. The signals for the prop-2-enyl (allyl) groups are typically observed in the olefinic and aliphatic regions, showing characteristic splitting patterns (multiplets) due to spin-spin coupling between adjacent non-equivalent protons. The most diagnostic signal is the doublet for the proton directly bonded to the phosphorus atom, which appears at a distinct chemical shift with a large coupling constant (¹JH-P), mirroring the ¹JP-H coupling seen in the ³¹P spectrum.

³¹P NMR: As a nucleus with 100% natural abundance and a spin of ½, ³¹P is highly amenable to NMR analysis. acs.org The chemical shift provides information about the electronic environment and coordination number of the phosphorus atom. The spectrum for this compound is dominated by a doublet, confirming the presence of the P-H bond and thus the phosphonate structure. The magnitude of the ¹JP-H coupling constant, typically in the range of 600–800 Hz for dialkyl hydrogen phosphites, is a key parameter.

Interactive Table 1: Typical NMR Data for Dialkyl Hydrogen Phosphites

| Nucleus | Signal Type | Typical Chemical Shift (δ, ppm) | Typical Coupling Constant (J, Hz) | Structural Information |

| ¹H | Doublet | 6.5 - 7.5 | ¹JH-P: 600 - 800 | Confirms the proton directly bonded to phosphorus (P-H). |

| Multiplet | 4.0 - 5.0 | Protons on the carbon adjacent to the oxygen (-OCH₂-). | ||

| Multiplet | 5.0 - 6.0 | Protons of the vinyl group (-CH=CH₂). | ||

| ³¹P | Doublet | 5 - 15 | ¹JP-H: 600 - 800 | Confirms the tetracoordinate phosphonate structure with a P-H bond. |

While standard NMR elucidates static structures, dynamic NMR (DNMR) and high-pressure NMR (HP-NMR) are powerful techniques for investigating the role of phosphites in chemical reactions, particularly in catalysis. This compound and its derivatives can act as ligands in transition metal-catalyzed reactions.

Dynamic NMR studies, which involve acquiring spectra at various temperatures, can provide information on processes such as ligand exchange, fluxional behavior of complexes, and the kinetics of catalytic cycles. By analyzing changes in line shape and chemical shifts, researchers can calculate activation barriers for these dynamic processes.

High-Pressure NMR is a specialized extension of this, allowing for the study of reactions under pressures that can range from ambient to several hundred megapascals (MPa). Pressure is a critical thermodynamic variable that influences reaction rates and equilibria, particularly for reactions that involve a change in volume (the volume of activation, ΔV‡). For catalytic reactions involving phosphite ligands, HP-NMR can provide unique mechanistic insights by:

Identifying and characterizing transient catalytic intermediates that may only be present at elevated pressures.

Determining reaction volumes and activation volumes, which helps to elucidate the nature of transition states (e.g., associative vs. dissociative mechanisms).

Studying the effect of pressure on ligand exchange rates and the stability of metal-phosphite complexes.

Mass Spectrometry

Mass spectrometry (MS) is a vital analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns. acs.org

For this compound (C₆H₁₁O₃P), mass spectrometry confirms the molecular mass of 162.12 g/mol . nist.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or liquid chromatography coupled with mass spectrometry (LC-MS) using soft ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) are commonly employed for the analysis of such organophosphorus compounds. nih.govumn.edu

Upon ionization, the molecule generates a molecular ion (M⁺˙ or [M+H]⁺), whose mass-to-charge ratio (m/z) is measured with high precision. The primary utility of MS in structural analysis comes from the subsequent fragmentation of this molecular ion. The fragmentation pattern is predictable and serves as a molecular fingerprint. For this compound, characteristic fragmentation pathways include:

Loss of an allyl radical (•CH₂CH=CH₂, 41 Da).

Loss of an allyloxy radical (•OCH₂CH=CH₂, 57 Da).

Rearrangement reactions, which are common in the mass spectra of organophosphorus compounds.

Analyzing these fragments allows chemists to piece together the original structure, confirming the presence of the two prop-2-enyl groups and the phosphite core. nih.gov

Interactive Table 2: Predicted Mass Spectrometry Fragments for this compound

| Ion Formula | Predicted m/z | Identity/Origin |

| [C₆H₁₁O₃P]⁺ | 162.04 | Molecular Ion (M⁺) |

| [C₃H₅O₂P]⁺ | 104.00 | Loss of an allyloxy group [M - OCH₂CH=CH₂] |

| [C₃H₆O₃P]⁺ | 121.00 | Loss of an allyl radical [M - CH₂CH=CH₂] |

| [C₃H₅]⁺ | 41.04 | Allyl cation |

X-ray Diffraction Analysis

X-ray diffraction is the most powerful method for the unambiguous determination of the three-dimensional atomic arrangement of a compound in its solid, crystalline state. thermofisher.comijcmas.com

While obtaining a single crystal of this compound itself might be challenging, its primary role in advanced materials and catalysis is often as a ligand in metal complexes. acs.org X-ray diffraction analysis of these crystalline metal complexes provides invaluable and precise structural data. researchgate.net

When this compound (or its deprotonated phosphonate form) coordinates to a metal center (e.g., rhodium, platinum, nickel), the resulting complex can often be crystallized. acs.org Single-crystal X-ray diffraction analysis of such a complex would reveal:

Coordination Geometry: The precise arrangement of the phosphite ligands around the metal center (e.g., square planar, tetrahedral, octahedral).

Bond Lengths and Angles: Exact measurements of the metal-phosphorus bond length, as well as all other bond lengths and angles within the complex. This data is crucial for understanding the nature of the metal-ligand bond.

Conformation: The three-dimensional shape and orientation of the allyl groups.

Intermolecular Interactions: Details of how the complex molecules pack together in the crystal lattice, including hydrogen bonding or other non-covalent interactions.

This information is fundamental for establishing structure-activity relationships in catalysis, where the steric and electronic properties of the phosphite ligand, dictated by its structure, directly influence the catalytic performance of the metal complex. acs.orgnih.gov

Theoretical and Computational Chemistry Approaches in Bis Prop 2 Enyl Hydrogen Phosphite Research

Quantum Chemical Calculations (Density Functional Theory) for Mechanistic Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intricate details of reaction mechanisms involving bis(prop-2-enyl) hydrogen phosphite (B83602). DFT offers a favorable balance between computational cost and accuracy, making it a popular choice for studying molecular systems of this size.

Research in this area often focuses on the tautomeric equilibrium between the phosphite and phosphonate (B1237965) forms. While not specifically detailing bis(prop-2-enyl) hydrogen phosphite, studies on analogous organophosphorus compounds, such as the tautomerization of other phosphites, have been conducted using quantum chemical methods. researchgate.net These studies calculate the energies of the different tautomers to determine the position of the equilibrium in the gas phase. researchgate.net It has been generally found that unless the phosphorus center is bonded to significant electron-withdrawing groups, the equilibrium heavily favors the phosphonate form. researchgate.net

DFT calculations are also employed to map out the potential energy surfaces of reactions involving this compound. This allows for the identification of transition states, intermediates, and the calculation of activation barriers. For instance, in reactions where this compound might act as a reactant or a ligand, DFT can model the step-by-step transformation, providing a detailed atomistic picture of the reaction pathway. Studies on similar allyl-type monomers have utilized DFT to investigate hydrogen abstraction reactions, revealing how the solvent environment influences the reaction kinetics. nih.gov The calculated kinetic parameters, including activation energies and tunneling factors, provide a comprehensive understanding of the reaction dynamics. nih.gov

A hypothetical DFT study on the oxidation of this compound to the corresponding phosphate (B84403) would involve optimizing the geometries of the reactant, product, and any intermediates and transition states. The calculated energies would reveal the reaction's thermodynamic and kinetic feasibility. The table below illustrates the kind of data that would be generated in such a study, based on typical values for similar reactions.

Table 1: Hypothetical DFT-Calculated Thermodynamic Data for the Oxidation of this compound

| Parameter | Value (kcal/mol) |

| Enthalpy of Reaction (ΔH) | -45.8 |

| Gibbs Free Energy of Reaction (ΔG) | -42.1 |

| Activation Energy (Ea) | +25.3 |

Note: These values are illustrative and based on general knowledge of similar oxidation reactions.

Electronic Structure Analysis and Molecular Orbital Theory Applications in Ligand Design

The design of effective ligands for catalysis is a critical area of chemical research. Electronic structure analysis and Molecular Orbital (MO) theory provide the fundamental framework for understanding how this compound would function as a ligand in a metal complex.

The key to a ligand's performance lies in its electronic properties, specifically the nature of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals dictate the ligand's ability to donate electron density to a metal center (σ-donation) and accept electron density back from the metal (π-back-donation).

In this compound, the HOMO is typically localized on the phosphorus atom's lone pair, making it the primary site for σ-donation to a metal. The LUMO, on the other hand, would be associated with the P-O σ* antibonding orbitals and the π* orbitals of the allyl groups. The energy gap between the HOMO and LUMO is a crucial parameter that reflects the ligand's chemical reactivity and stability. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

Theoretical studies on metal complexes with analogous phosphine (B1218219) and phosphite ligands have shown that the nature of the substituents on the phosphorus atom significantly influences the ligand's electronic properties. nih.gov For this compound, the allyl groups play a vital role. Their electronegativity and ability to participate in conjugation can modulate the energy levels of the HOMO and LUMO, thereby fine-tuning the ligand's donor-acceptor properties.

Computational studies can predict these properties and guide the rational design of new ligands. For example, by systematically modifying the substituents on the phosphite backbone and calculating the resulting electronic structure, chemists can identify candidates with optimal electronic profiles for a specific catalytic application. The table below presents hypothetical HOMO and LUMO energies for this compound and a related, electronically modified ligand, illustrating how computational analysis can aid in ligand design.

Table 2: Calculated Frontier Molecular Orbital Energies for Hypothetical Phosphite Ligands

| Ligand | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| This compound | -8.5 | -0.2 | 8.3 |

| Bis(3,3,3-trifluoroprop-1-enyl) hydrogen phosphite | -9.1 | -0.8 | 8.3 |

Note: These values are for illustrative purposes to demonstrate the effect of substituent modification on electronic properties.

Computational Modeling of Catalytic Cycles and Ligand Performance Prediction

For a hypothetical hydroformylation reaction catalyzed by a rhodium complex bearing this compound as a ligand, computational modeling would involve the following:

Structure Optimization: Determining the geometries of all intermediates and transition states in the catalytic cycle.

Energy Calculations: Calculating the relative energies of these species to map out the reaction pathway.

Ligand Effect Analysis: Investigating how the steric and electronic properties of the this compound ligand influence the energetics of the cycle.

The performance of a ligand is not solely determined by its electronic properties but also by its steric profile. The size and shape of the ligand can influence the coordination environment around the metal center, affecting substrate binding and product release. Computational models can quantify these steric effects, often through parameters like the ligand cone angle.

Furthermore, recent advancements in computational chemistry, including the use of machine learning potentials, are enabling the simulation of catalytic reactions under more realistic conditions. chemrxiv.org These methods can account for the dynamic nature of catalysts and the influence of the solvent, leading to more accurate predictions of ligand performance. chemrxiv.org By establishing relationships between calculated properties (e.g., HOMO-LUMO gap, formation energy of the catalyst-reactant complex) and experimental observables (e.g., reaction rate, enantioselectivity), computational models can be used to predict the reactivity of new catalysts before they are synthesized in the lab. ucf.edu

The following table provides a simplified, hypothetical example of a computed energy profile for a key step in a catalytic cycle, illustrating how such data can be used to compare the performance of different ligands.

Table 3: Hypothetical Calculated Activation Barriers for the Oxidative Addition Step with Different Phosphite Ligands

| Ligand | Activation Barrier (kcal/mol) |

| Trimethyl phosphite | 18.5 |

| This compound | 16.2 |

| Triphenyl phosphite | 20.1 |

Note: These values are illustrative and intended to show how computational modeling can be used to predict ligand performance.

Derivatization and Synthetic Utility of Bis Prop 2 Enyl Hydrogen Phosphite in Broader Chemical Synthesis

Precursors for Phosphonic Acids and Phosphonate (B1237965) Analogues

Bis(prop-2-enyl) hydrogen phosphite (B83602) serves as a valuable starting material for the preparation of phosphonic acids and phosphonate esters. The conversion of dialkyl phosphonates into phosphonic acids is a fundamental transformation in organophosphorus synthesis, typically achieved by the cleavage of the ester groups. d-nb.infonih.gov

The allyl ester groups of bis(prop-2-enyl) hydrogen phosphite are particularly useful because they can be removed under specific and mild conditions, offering an alternative to the harsh acidic hydrolysis often required for simpler alkyl esters like dimethyl or diethyl phosphonates. nih.gov One of the primary methods for the deallylation of diallyl phosphonates is catalytic hydrogenolysis. nih.gov This reaction is typically carried out using a palladium catalyst (e.g., palladium on charcoal) under a hydrogen atmosphere. The process involves the cleavage of the oxygen-allyl bond, releasing propene as a byproduct and yielding the phosphonic acid.

This method is advantageous when the target molecule contains functional groups that are sensitive to strong acids. The general transformation is depicted in the reaction below:

Reaction Scheme for Hydrogenolysis of a Diallyl Phosphonate

In this representative reaction, 'R' can be any organic substituent attached to the phosphorus atom.

Furthermore, this compound can undergo various reactions at the P-H bond, such as the Michaelis-Arbuzov or Pudovik reactions, to form a P-C bond and generate a diallyl phosphonate. This diallyl phosphonate can then be subsequently deprotected via hydrogenolysis to afford the desired phosphonic acid. This two-step sequence allows for the introduction of a wide range of organic moieties onto the phosphorus atom.

The table below summarizes methods for the conversion of dialkyl phosphonates, including diallyl phosphonates, to phosphonic acids, highlighting the versatility of these precursors.

| Precursor Type | Deprotection Method | Reagents | Key Advantages |

| Dialkyl Phosphonates (general) | Acidic Hydrolysis | Concentrated HCl or HBr | General and widely applicable. nih.gov |

| Dibenzyl Phosphonates | Catalytic Hydrogenolysis | H₂, Pd/C | Mild conditions, avoids strong acids. nih.gov |

| Diallyl Phosphonates | Catalytic Hydrogenolysis | H₂, Pd/C | Mild conditions, orthogonal to many other protecting groups. nih.gov |

| Di-tert-butyl Phosphonates | Acidolysis | Trifluoroacetic Acid (TFA) | Mild, specific for tert-butyl groups. d-nb.info |

| Dialkyl Phosphonates (general) | McKenna's Method | Bromotrimethylsilane (TMSBr), then Methanol | Mild, high-yielding, and avoids strong acids. d-nb.info |

Synthesis of P-Chiral Organophosphorus Derivatives Using Mixed H-Phosphonates

The synthesis of compounds with a stereogenic phosphorus center, known as P-chiral or P-stereogenic compounds, is a significant area of organophosphorus chemistry due to their applications in asymmetric catalysis and medicinal chemistry. rsc.orgnih.gov H-phosphonates are key precursors for the construction of P-chiral compounds. rsc.org A common strategy involves the use of mixed H-phosphonates, which are diesters of phosphorous acid with two different alcohol residues.

This compound can be envisioned as a starting point for the synthesis of mixed H-phosphonates. Through a controlled, selective monodeallylation or a transesterification reaction, one of the allyl groups can be replaced by a different alcohol, often a chiral one. The use of a chiral auxiliary, such as a chiral alcohol, allows for the diastereoselective synthesis of P-chiral compounds. rsc.org

For instance, a chiral alcohol (R*-OH) can react with this compound in a transesterification reaction to yield a mixed H-phosphonate. This new mixed phosphonate, now containing a chiral auxiliary, can be subjected to reactions that create the P-chiral center.

A subsequent reaction, for example with an organometallic reagent like a Grignard reagent (R'-MgX), would proceed via nucleophilic substitution at the phosphorus center. The stereochemical outcome of this substitution is influenced by the existing chiral auxiliary, leading to the preferential formation of one enantiomer of the resulting phosphinate. The remaining allyl group can then be cleaved to provide the P-chiral phosphinic acid.

The table below outlines a general synthetic pathway for obtaining P-chiral compounds starting from a symmetric dialkyl H-phosphonate like this compound.

| Step | Reaction Type | Reactants | Intermediate/Product | Purpose |

| 1 | Transesterification | This compound, Chiral Alcohol (R-OH) | Mixed H-phosphonate: (prop-2-enyl)O-P(H)(O)-OR | Introduction of a chiral auxiliary. |

| 2 | Nucleophilic Substitution | Mixed H-phosphonate, Organometallic Reagent (e.g., R'-MgX) | Diastereomeric phosphinate: R'-P(O)(OR)(O-prop-2-enyl) | Creation of the P-stereogenic center with diastereocontrol. |

| 3 | Deprotection | H₂, Pd/C | P-chiral phosphinic acid: R'-P(O)(OR)(OH) | Removal of the remaining allyl group. |

| 4 | Auxiliary Cleavage | Appropriate chemical cleavage | Enantiomerically enriched P-chiral compound: R'-P(O)(R'')(OH) | Removal of the chiral auxiliary to yield the final product. |

This strategy highlights the synthetic utility of this compound as a flexible platform. By first creating a mixed H-phosphonate with a chiral alcohol, the stage is set for diastereoselective transformations at the phosphorus center, ultimately providing access to valuable enantiomerically enriched organophosphorus compounds. rsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(prop-2-enyl) hydrogen phosphite, and how can reaction conditions be controlled to minimize byproducts?

- Methodological Answer : The compound can be synthesized via esterification of phosphorous acid with prop-2-enol under controlled stoichiometry. Key parameters include maintaining anhydrous conditions (e.g., using molecular sieves) and a temperature range of 0–5°C to suppress side reactions like oligomerization. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating the product . Monitor reaction progress using <sup>31</sup>P NMR to track phosphite ester formation (δ ~120–130 ppm) and detect intermediates .

Q. How can the hydrolytic stability of this compound be evaluated under varying pH conditions?

- Methodological Answer : Conduct accelerated hydrolysis studies by dissolving the compound in buffered solutions (pH 3–10) at 25–60°C. Quantify degradation via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 210 nm) and compare half-lives. Hydrolysis rates typically increase under alkaline conditions due to nucleophilic attack on the phosphorus center. Include <sup>1</sup>H NMR to confirm cleavage of the allyl groups (disappearance of vinyl proton signals at δ 5–6 ppm) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- <sup>31</sup>P NMR: Confirms phosphite ester structure (single peak in δ 120–130 ppm range).

- FT-IR: Identifies P–O–C stretches (980–1050 cm⁻¹) and absence of P=O (exclusive to phosphate esters).

- GC-MS: Validates molecular ion [M+H]<sup>+</sup> (calculated m/z 196) and fragments (e.g., allyl groups at m/z 41, 55) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in radical polymerization systems?

- Methodological Answer : Design experiments comparing its performance with bulkier phosphites (e.g., triphenyl phosphite). Use ESR to monitor radical scavenging efficiency during polymerization of acrylates. Kinetic studies (DSC or Raman spectroscopy) reveal that the allyl groups enhance reactivity via conjugation with the phosphorus lone pair, accelerating radical termination. Computational modeling (DFT) can map electron density distribution to explain differences in activation energies .

Q. What strategies resolve contradictions in reported catalytic activity of this compound in asymmetric synthesis?

- Methodological Answer : Replicate conflicting studies while controlling variables:

- Ligand purity (≥99% by HPLC).

- Solvent polarity (e.g., dichloromethane vs. THF).

- Metal coordination (e.g., Rh vs. Pd).

Use chiral HPLC or X-ray crystallography to verify enantiomeric excess and ligand-metal complex geometry. Contradictions often arise from trace water or oxygen altering the phosphite’s redox state .

Q. How can computational modeling predict the environmental persistence of this compound and its degradation products?

- Methodological Answer : Apply QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation potential. Validate with experimental data from OECD 301F tests (aqueous aerobic degradation). Molecular dynamics simulations (e.g., GROMACS) can model interactions with soil organic matter or microbial enzymes. Prioritize degradation pathways (e.g., hydrolysis vs. photolysis) using DFT calculations of bond dissociation energies .

Data Contradiction Analysis

Q. Why do studies report conflicting thermal stability ranges for this compound?

- Methodological Answer : Variations arise from differing analytical methods:

- TGA under nitrogen vs. air (oxidative degradation lowers decomposition onset by 20–30°C).

- Heating rates (1°C/min vs. 10°C/min) affect observed stability.

- Impurities (e.g., residual HCl from synthesis) catalyze decomposition. Standardize testing per ASTM E537-12 and cross-validate with DSC to identify exothermic events .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.